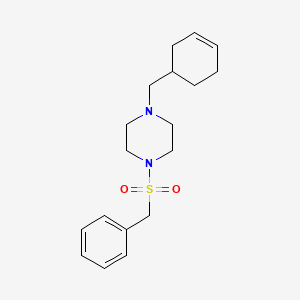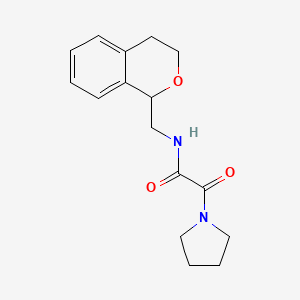![molecular formula C12H13N3O2 B12486236 (4E)-4-[2-(2,5-dimethylphenyl)hydrazinylidene]-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B12486236.png)
(4E)-4-[2-(2,5-dimethylphenyl)hydrazinylidene]-3-methyl-1,2-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2,5-dimethylphenyl)diazen-1-yl]-3-methyl-2H-1,2-oxazol-5-one is a complex organic compound that belongs to the class of oxazoles. This compound is characterized by its unique structure, which includes a diazenyl group attached to a dimethylphenyl ring and an oxazole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 4-[2-(2,5-dimethylphenyl)diazen-1-yl]-3-methyl-2H-1,2-oxazol-5-one typically involves the reaction of 2,5-dimethylaniline with nitrous acid to form the diazonium salt, which is then coupled with 3-methyl-2H-1,2-oxazol-5-one under controlled conditions. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the yield and purity of the final product. Industrial production methods may involve optimization of these parameters to achieve large-scale synthesis with high efficiency and minimal by-products.
Análisis De Reacciones Químicas
4-[2-(2,5-dimethylphenyl)diazen-1-yl]-3-methyl-2H-1,2-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines.
Substitution: The diazenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or methanol, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-[2-(2,5-dimethylphenyl)diazen-1-yl]-3-methyl-2H-1,2-oxazol-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[2-(2,5-dimethylphenyl)diazen-1-yl]-3-methyl-2H-1,2-oxazol-5-one involves its interaction with specific molecular targets and pathways. The diazenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparación Con Compuestos Similares
4-[2-(2,5-dimethylphenyl)diazen-1-yl]-3-methyl-2H-1,2-oxazol-5-one can be compared with other similar compounds, such as:
4-[2-(4-dimethylaminophenyl)diazen-1-yl]benzenesulfonic acid: This compound has a similar diazenyl group but differs in the presence of a sulfonic acid group, which imparts different chemical properties and reactivity.
5-[(1Z)-2-(2,3-dimethylphenyl)diazen-1-yl]-4-(4-methylphenyl)pyrimidin-2-amine: This compound contains a pyrimidine ring instead of an oxazole ring, leading to differences in its chemical behavior and applications.
Propiedades
Fórmula molecular |
C12H13N3O2 |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
4-[(2,5-dimethylphenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C12H13N3O2/c1-7-4-5-8(2)10(6-7)13-14-11-9(3)15-17-12(11)16/h4-6,15H,1-3H3 |
Clave InChI |
ZJYKUIOFIOCELG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)N=NC2=C(NOC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B12486155.png)



![1-[4-(Naphthalen-1-ylcarbonyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B12486174.png)
![Ethyl 5-({[5-(4-chlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12486182.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(3,4,5-triethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12486184.png)
![3,3'-[(4-fluorophenyl)methanediyl]bis(4-hydroxy-1-methylquinolin-2(1H)-one)](/img/structure/B12486189.png)
![1-(1,3-Benzodioxol-5-yl)-2-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B12486195.png)
![2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B12486202.png)

![2-[(4,6-Diphenylpyridin-2-yl)sulfanyl]-1-(pyridin-2-yl)ethanone](/img/structure/B12486222.png)
![Methyl 5-{[(3,5-dibromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12486225.png)
![5-(2,6-difluorophenyl)-2-(4-methylpiperazin-1-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione](/img/structure/B12486237.png)
